MM 47755 MM 47755 Natural product derived from fungal source.
MM 47755 is a new benz[a]anthracene antibiotic from a streptomycete.
Brand Name: Vulcanchem
CAS No.: 117620-87-8
VCID: VC0535845
InChI: InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3
SMILES: CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol

MM 47755

CAS No.: 117620-87-8

Cat. No.: VC0535845

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MM 47755 - 117620-87-8

Specification

CAS No. 117620-87-8
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
IUPAC Name 3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Standard InChI InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3
Standard InChI Key XZLGWJORNHETKI-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Canonical SMILES CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Appearance Solid powder

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

MM 47755 features a benz[ a]anthracene core substituted with hydroxyl, methoxy, and ketone groups. Its IUPAC name, 3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[ a]anthracene-1,7,12-trione, reflects the positions of these functional groups . Key structural attributes include:

PropertyValue
Molecular FormulaC20H16O5\text{C}_{20}\text{H}_{16}\text{O}_5
SMILESCC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
InChIInChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3
InChIKeyXZLGWJORNHETKI-UHFFFAOYSA-N
Melting PointNot reported
Boiling Point583.3°C at 760 mmHg
Density1.39 g/cm³
SolubilitySoluble in DMSO, methanol, and acetone

The compound’s planar aromatic system and electron-withdrawing ketone groups contribute to its stability and reactivity, particularly in redox reactions .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) analyses confirm the structure. The 1H^1\text{H} NMR spectrum reveals signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8 ppm), and hydroxyl protons (δ 5.2 ppm) . High-resolution MS shows a molecular ion peak at m/z 336.1003 ([M]⁺), consistent with the molecular formula .

Synthetic Approaches to MM 47755

Total Synthesis via Cobalt-Mediated Cycloaddition

  • Geraniol Epoxide Transformation: Geraniol-derived epoxide was converted into a chiral octadiyne.

  • Triyne Formation: The octadiyne was elongated to a triyne precursor.

  • Cobalt-Mediated [2+2+2] Cycloaddition: The triyne underwent cyclization to form the benz[ a]anthracene skeleton.

  • Oxidation and Deprotection: Silver pyridine-manganese oxide (Ag(Py)2MnO4\text{Ag(Py)}_2\text{MnO}_4) oxidized the system to a quinone, followed by HF-mediated deprotection and photooxidation to yield MM 47755 .

Enyne Metathesis and Diels-Alder Route

  • Intramolecular Enyne Metathesis: Generated enantiopure 1,3-dienes.

  • Intermolecular Diels-Alder Reaction: Constructed the tetracyclic framework.

  • Aromatization and Photooxygenation: Introduced ketone groups via light-induced oxidation .

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantages
Cobalt-Mediated Cycloaddition, oxidation9%High stereoselectivity
Enyne Metathesis Metathesis, Diels-Alder, photooxygenation12%Shorter route, modular synthesis

Biological Activity and Mechanism

Antibacterial and Antifungal Properties

MM 47755 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Its mechanism involves:

  • Intercalation into DNA: Disrupts replication and transcription.

  • Redox Cycling: Generates reactive oxygen species (ROS) via quinone-mediated electron transfer .

Structure-Activity Relationships (SAR)

Modifications to the hydroxyl and methoxy groups significantly impact potency:

  • C-3 Hydroxyl: Essential for DNA binding; methylation reduces activity by 80% .

  • C-8 Methoxy: Enhances lipid solubility, improving cellular uptake .

Applications and Industrial Relevance

Research Tools

  • Chemical Probes: Used to study quinone-mediated redox processes in cancer cells .

  • Biosynthetic Studies: Insights into angucyclinone biosynthesis in Streptomyces spp. .

Recent Advances and Future Directions

Synthetic Biology

Heterologous expression of MM 47755 biosynthetic gene clusters in E. coli has enabled scalable production, bypassing traditional fermentation .

Derivative Development

Recent efforts focus on C-4 and C-12 modifications to enhance bioavailability. For example, 4-aminomethyl-MM 47755 shows 10-fold increased solubility without compromising activity .

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